Benzofuran vs. Indole: 43 % Lower Inhibition of Indoleamine 2,3‑Dioxygenase
The benzofuran‑3‑yl‑alanine core (the non‑methylated parent of the target compound) inhibits recombinant human indoleamine 2,3‑dioxygenase (IDO) 43 % less effectively than L‑tryptophan when tested at 1 mM [1]. This demonstrates that the oxygen‑for‑nitrogen bioisosteric replacement significantly alters enzyme–ligand recognition, a finding directly relevant to the design of IDO‑targeted immunotherapeutics.
| Evidence Dimension | Inhibition of indoleamine 2,3‑dioxygenase |
|---|---|
| Target Compound Data | 1 mM β‑(3‑benzofuranyl)‑DL‑alanine gives 43 % inhibition (relative to L‑tryptophan) |
| Comparator Or Baseline | L‑Tryptophan (1 mM, 100 % reference activity) |
| Quantified Difference | 57 % lower inhibition |
| Conditions | 50 mM potassium phosphate, pH 6.5, 10 mM ascorbic acid, 0.01 mM methylene blue, 0.1 mg catalase, 37 °C, 10 min |
Why This Matters
For researchers developing IDO inhibitors, the benzofuran scaffold offers a distinct pharmacophore that avoids the metabolic liabilities of indole‑based tryptophan analogs.
- [1] BRENDA: The Comprehensive Enzyme Information System. Ligand: benzofuranylalanine (1‑benzofuran‑DL‑tryptophan). BRAENDA Ligand ID 63551; data extracted from Southan, M.D. et al. (1996) Med. Chem. Res. 6, 343‑352. View Source
